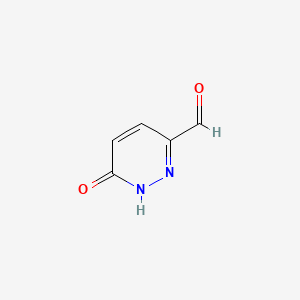

6-Hydroxypyridazine-3-carboxaldehyde

説明

Overview of Heterocyclic Compounds in Academic Research

Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon, such as nitrogen, oxygen, or sulfur. benthamdirect.comjocpr.com This class of compounds is fundamental to life and forms the backbone of numerous natural products, including vitamins, hormones, and antibiotics. benthamdirect.com In academic and industrial research, heterocycles are of immense importance, constituting more than 85% of all biologically active chemical entities. nih.gov Their unique structures allow for a high degree of structural diversity and the ability to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. nih.gov This makes them a cornerstone in medicinal chemistry for the design and synthesis of new therapeutic agents. nih.govproquest.com The applications of heterocyclic compounds extend beyond medicine into agrochemicals, dyes, and materials science. benthamdirect.com

Historical Context of Pyridazine (B1198779) Scaffold Studies

The pyridazine scaffold, a six-membered ring with two adjacent nitrogen atoms, is a prominent member of the diazine family. wikipedia.org The first synthesis of a pyridazine derivative was accomplished by the renowned German chemist Emil Fischer in 1886. wikipedia.orgillinois.edu This discovery was a result of his investigations into the condensation reaction of phenylhydrazine (B124118) and levulinic acid, which was part of his broader, Nobel Prize-winning work on sugars and purines. illinois.eduwikipedia.org The parent pyridazine heterocycle was later prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

Initially, pyridazines were less studied compared to their isomers, pyrimidine (B1678525) and pyrazine. However, over the past few decades, interest in pyridazine chemistry has grown exponentially. scholarsresearchlibrary.com This surge is largely due to the discovery of the diverse pharmacological activities of its derivatives, which are now found in numerous herbicides and pharmaceuticals. wikipedia.orgrjptonline.org

Unique Structural Features and Research Interest in 6-Hydroxypyridazine-3-carboxaldehyde

This compound, with the chemical formula C₅H₄N₂O₂, is a molecule of significant academic interest due to its specific structural characteristics. nih.gov It exists in tautomeric equilibrium with its pyridazinone form, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. nih.govresearchgate.net The structure of its monohydrate has been elucidated using single-crystal X-ray diffraction, revealing an essentially planar pyridazine ring. nih.govnih.gov This planarity, combined with the presence of hydrogen-bond donors (N-H) and acceptors (C=O and the aldehyde oxygen), allows for the formation of extensive hydrogen-bonding networks, which are crucial in molecular recognition and biological activity. nih.govnih.gov

The synthesis of this compound has been reported via the oxidation of 3-Chloro-6-methylpyridazine using selenium dioxide in dioxane. nih.gov This method provides a route to this valuable building block, which can be used to create more complex molecules. The presence of both a reactive aldehyde group and a hydroxyl group on the pyridazine ring makes it a versatile precursor for synthesizing a variety of fused heterocyclic systems and other derivatives. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 933734-91-9 |

| Molecular Formula | C₅H₄N₂O₂ |

| Molecular Weight | 124.10 g/mol |

| IUPAC Name | 6-oxo-1H-pyridazine-3-carbaldehyde |

| Synonyms | 3-Formyl-6-hydroxypyridazine, 6-Formylpyridazin-3-ol |

Source: illinois.eduresearchgate.net

Current Research Landscape and Future Directions

The current research landscape for pyridazine derivatives is vibrant and focused heavily on medicinal chemistry and materials science. researchgate.netnih.gov The pyridazine scaffold is considered a "privileged structure" because its derivatives have shown a wide spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. jocpr.comrjptonline.orgnih.gov Recent studies, particularly between 2020 and 2024, have highlighted the development of pyridazine-containing compounds as potent anticancer agents targeting various biological processes involved in cancer. nih.gov

The unique electronic properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capabilities, make it an attractive substitute for other aromatic rings in drug design to improve physicochemical properties and reduce metabolic liabilities. nih.gov Future research will likely continue to exploit the synthetic versatility of building blocks like this compound to generate novel compounds. lifechemicals.com There is a growing emphasis on developing new, efficient synthetic methodologies, including green chemistry approaches, to access diverse pyridazine derivatives. researchgate.net The exploration of pyridazines as ligands in catalysis and as components in optical materials also represents a promising avenue for future studies. researchgate.netlifechemicals.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-oxo-1,6-dihydropyridazine-3-carbaldehyde |

| 3-Chloro-6-methylpyridazine |

| Pyridazine |

| Pyrimidine |

| Pyrazine |

| Phenylhydrazine |

| Levulinic acid |

| Benzocinnoline |

| Pyridazinetetracarboxylic acid |

| Selenium dioxide |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-oxo-1H-pyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-3-4-1-2-5(9)7-6-4/h1-3H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSDBRGRLFTCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653296 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933734-91-9 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Hydroxypyridazine 3 Carboxaldehyde and Its Analogues

Established Synthetic Pathways to the Pyridazine (B1198779) Core

The formation of the pyridazine ring is the foundational step in the synthesis of 6-hydroxypyridazine-3-carboxaldehyde. Classical and modern synthetic strategies are employed to construct this diazine heterocycle efficiently.

Condensation Reactions in Heterocycle Formation

One of the most fundamental and widely utilized methods for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. nih.govmdpi.comliberty.edu This reaction proceeds through the formation of a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

The general mechanism involves the nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons of the 1,4-dicarbonyl compound, leading to a cyclic intermediate that subsequently dehydrates and aromatizes. The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern on the resulting pyridazine ring. For instance, the use of substituted maleic anhydrides or 1,4-diketones allows for the introduction of various functional groups at different positions of the pyridazine core. nih.gov

A typical reaction involves refluxing the 1,4-dicarbonyl compound with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. acs.org

Table 1: Examples of Pyridazine Core Synthesis via Condensation Reactions

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

| Mucobromic acid | Hydrazine hydrate | 3,4,5-Tribromo-6-hydroxypyridazine | N/A |

| Maleic anhydride | Hydrazine hydrate | Maleic hydrazide (3,6-dihydroxypyridazine) | acs.org |

| 2,3-Dibenzoyl-propene | Hydrazine hydrate | 3,6-Diphenylpyridazine | liberty.edu |

Oxidative Intramolecular Cyclization Approaches

While less common for the direct synthesis of simple pyridazines, oxidative intramolecular cyclization can be a powerful tool for the formation of fused pyridazine systems. These methods typically involve the formation of a linear precursor containing a hydrazine or azo moiety, which then undergoes cyclization with concomitant oxidation to form the aromatic pyridazine ring. For instance, the cyclization of β,γ-unsaturated hydrazones promoted by a copper(II) catalyst can lead to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org

Another approach involves the PhIO2-promoted dehydrogenative cyclization of α-indolylhydrazones to afford indole-fused pyridazines. While not directly applicable to the synthesis of the parent this compound, these methods highlight the potential of oxidative cyclization in constructing complex pyridazine-containing scaffolds.

Strategies for Direct Introduction of the Aldehyde and Hydroxyl Functionalities

Once the pyridazine core is established, the next critical phase is the introduction of the aldehyde and hydroxyl groups at the C3 and C6 positions, respectively. This often requires a carefully planned functionalization strategy.

Regioselective Functionalization Techniques

The direct and regioselective introduction of functional groups onto a pre-formed pyridazine ring can be challenging due to the electronic nature of the diazine system. However, several strategies have been developed to achieve this.

A common approach involves the synthesis of a precursor with leaving groups, such as halogens, at the desired positions, which can then be substituted by the required functional groups. For instance, a 6-chloropyridazine derivative can serve as a key intermediate. The chloro group at the 6-position can be hydrolyzed to a hydroxyl group, often under basic conditions or with the aid of microwave irradiation.

The introduction of the aldehyde group at the 3-position can be achieved through the oxidation of a methyl group. The oxidation of a 3-methyl group on the pyridazine ring to a carboxaldehyde can be accomplished using selenium dioxide (SeO2). nih.gov This reagent is known for its ability to selectively oxidize methyl groups adjacent to heterocyclic rings.

Table 2: Key Regioselective Functionalization Reactions

| Starting Material | Reagent(s) | Product | Transformation | Reference |

| 3-Methyl-6-chloropyridazine | Selenium Dioxide (SeO2) | 6-Chloropyridazine-3-carboxaldehyde | Oxidation of methyl to aldehyde | nih.gov |

| 6-Chloropyridazine-3-carboxaldehyde | Aqueous Base (e.g., NaOH) | This compound | Hydrolysis of chloro to hydroxyl | N/A |

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and improving yields. In the context of pyridazine synthesis, microwave-assisted methods have been successfully employed for various transformations. mdpi.commdpi.com

For instance, the hydrolysis of 6-chloropyridazine derivatives to their corresponding 6-hydroxypyridazine counterparts can be significantly expedited using microwave heating. This technique often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. Microwave-assisted N-alkylation of pyridazinones has also been reported, showcasing the versatility of this technology in modifying the pyridazine scaffold. mdpi.comthieme-connect.desemanticscholar.orgresearchgate.net

The optimization of microwave-assisted reactions typically involves adjusting parameters such as temperature, reaction time, and the choice of solvent to achieve the desired outcome efficiently and sustainably.

Preparation of Key Precursors for this compound

A viable synthetic route to this compound relies on the preparation of key precursors that already contain some of the required functionalities or can be easily converted to them. A crucial intermediate is 6-chloropyridazine-3-carboxaldehyde.

A plausible synthetic pathway to this precursor starts from the readily available 3-methyl-6-chloropyridazine. This starting material can be synthesized through various established methods for forming the pyridazine ring, for example, from the condensation of a suitable 1,4-dicarbonyl precursor with hydrazine followed by chlorination.

The subsequent step involves the selective oxidation of the methyl group at the 3-position to an aldehyde. As mentioned previously, selenium dioxide is an effective reagent for this transformation. nih.gov The reaction is typically carried out in a suitable solvent like dioxane at elevated temperatures.

Once 6-chloropyridazine-3-carboxaldehyde is obtained, the final step is the hydrolysis of the chloro group at the 6-position to a hydroxyl group. This can be achieved by heating with an aqueous base, a reaction that can be enhanced by microwave irradiation. This sequence provides a logical and experimentally feasible route to the target molecule, this compound.

A related precursor, 6-chloropyridazine-3-carboxylic acid, can be synthesized by the oxidation of 3-methyl-6-chloropyridazine using stronger oxidizing agents like potassium permanganate or potassium dichromate in sulfuric acid. google.com While this leads to the carboxylic acid, it represents a closely related and important transformation for accessing functionalized pyridazines.

Table 3: Summary of a Potential Synthetic Route

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | Suitable 1,4-dicarbonyl precursor | Hydrazine, then chlorinating agent (e.g., POCl3) | 3-Methyl-6-chloropyridazine | Pyridazine ring formation and chlorination |

| 2 | 3-Methyl-6-chloropyridazine | Selenium Dioxide (SeO2) | 6-Chloropyridazine-3-carboxaldehyde | Selective oxidation of methyl group |

| 3 | 6-Chloropyridazine-3-carboxaldehyde | Aqueous Base (e.g., NaOH), heat (conventional or microwave) | This compound | Hydrolysis of chloro group |

Advanced Synthetic Approaches

Modern organic synthesis has provided a number of powerful tools for the construction and functionalization of the pyridazine core. These advanced methods offer significant advantages over classical approaches, enabling the creation of complex molecular architectures with high precision.

The Diaza-Wittig reaction has emerged as a potent method for the synthesis of substituted pyridazines. This reaction involves the interaction of a phosphazine intermediate with a carbonyl compound, leading to the formation of the pyridazine ring. A significant advancement in this area is the development of an organophosphorus-catalyzed version of the Diaza-Wittig reaction. rsc.org This catalytic approach offers a novel route to pyridazine and phthalazine derivatives, particularly those bearing electron-withdrawing groups. rsc.org

The catalytic cycle is initiated by the reduction of a phospholene oxide catalyst to the corresponding phospholene using a silane reagent. The active P(III) species then reacts with a diazo compound to form a phosphazine. This intermediate subsequently reacts with a carbonyl group to form an oxazaphosphetane, which then collapses to yield the desired pyridazine and regenerate the phospholene oxide catalyst.

This methodology has been successfully applied to synthesize a variety of substituted pyridazines in good to excellent yields, often without the need for extensive purification. rsc.org The reaction demonstrates good tolerance for various functional groups. A key step in another strategy for synthesizing novel fused pyridazines involves a Diaza-Wittig reaction starting from 1,3-diketones. nih.gov This approach has been used to create pyridazines with ester and ketone groups, which can be further cyclized to produce complex biheterocyclic compounds. nih.gov

Table 1: Examples of Catalytic Diaza-Wittig Reaction for Pyridazine Synthesis

| Starting Material (Diazo Compound) | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | Phospholene oxide (10 mol%) | Diphenylsilane | Toluene | 100 | 16 | Ethyl 6-oxo-4-phenyl-1,6-dihydropyridazine-3-carboxylate | 95 |

| 2-Diazo-1,3-diphenylpropane-1,3-dione | Phospholene oxide (10 mol%) | Diphenylsilane | Toluene | 100 | 16 | 3-Benzoyl-4,6-diphenylpyridazine | 92 |

| Methyl 2-diazo-3-oxobutanoate | Phospholene oxide (10 mol%) | Diphenylsilane | Toluene | 100 | 16 | Methyl 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | 88 |

The functionalization of the pyridazine ring at specific positions is crucial for developing analogues with desired properties. Several advanced methodologies have been developed to achieve high regioselectivity.

One of the most powerful strategies is the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and various dienophiles. rsc.org This approach allows for the regioselective synthesis of trisubstituted pyridazines. The regioselectivity can be controlled by the nature of the substituents on both the tetrazine and the dienophile, such as alkynyl sulfides. rsc.org Theoretical calculations have supported the observation that interactions between the substituents on the reactants dictate the regiochemical outcome. rsc.org This method provides a pathway to a wide array of pyridazines that might be otherwise difficult to access. rsc.org

Another regioselective method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.org This reaction proceeds under neutral, metal-free conditions and provides direct access to 6-aryl-pyridazin-3-amines with high regioselectivity, favoring the C5/N2 cycloaddition mode. organic-chemistry.org The reaction demonstrates broad substrate compatibility and good functional group tolerance. organic-chemistry.org

For the synthesis of the title compound, this compound, a plausible advanced method for introducing the aldehyde group at the C3 position is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic substrates. ijpcbs.comchemistrysteps.comorganic-chemistry.org The 6-hydroxypyridazine core exists in tautomeric equilibrium with its pyridazinone form, which is an electron-rich heterocycle. This inherent electronic property makes it a suitable substrate for electrophilic substitution by the Vilsmeier reagent, which would be expected to direct formylation to an available position on the ring, such as C3. chemistrysteps.comwikipedia.org The resulting iminium ion intermediate is then hydrolyzed during workup to yield the final aldehyde. wikipedia.org

Table 2: Comparison of Site-Selective Methodologies for Pyridazine Synthesis

| Methodology | Key Reactants | Selectivity Control | Key Advantages |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 1,2,4,5-Tetrazines and Alkynes/Alkenes | Substituent electronics and sterics on both diene and dienophile | High regioselectivity, access to multi-substituted pyridazines |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines and 1-Propynylamines | Inherent orbital coefficients of reactants | Metal-free, neutral conditions, synthesis of amino-pyridazines |

| Vilsmeier-Haack Formylation | Electron-rich Pyridazine Precursor and Vilsmeier Reagent (POCl₃/DMF) | Electronic activation of the heterocyclic ring | Direct introduction of a formyl group onto the ring |

Green Chemistry Principles in the Synthesis of Pyridazine Derivatives

The application of green chemistry principles to the synthesis of pyridazine derivatives is an area of growing importance, aiming to reduce environmental impact and improve sustainability. Key strategies include the use of environmentally benign solvents, catalysts, and energy sources.

A notable example is the use of imidazolium ionic liquids as reaction media for the synthesis of pyridazines via the inverse-type Diels-Alder reaction. researchgate.netecnu.edu.cn Ionic liquids offer several advantages as they can act as both the solvent and a catalyst, are non-volatile, and can be recycled and reused multiple times without a significant loss in product yield. researchgate.netecnu.edu.cn In the reaction between 1,2,4,5-tetrazine and various dienophiles, the use of an imidazolium ionic liquid dramatically reduced the reaction time from 13 days in conventional solvents to just 6 hours, while simultaneously increasing the yield. researchgate.netecnu.edu.cn This approach avoids the use of volatile organic solvents (VOCs) and additional catalysts, aligning with several principles of green chemistry. researchgate.netecnu.edu.cn

Microwave irradiation is another green technique that has been applied to the synthesis of pyridazinium-based ionic liquids. scirp.orgresearchgate.net Compared to conventional heating methods, microwave-assisted synthesis offers significant reductions in reaction time and often leads to quantitative yields. scirp.orgresearchgate.net This energy-efficient method represents an environmentally friendly alternative to traditional synthetic protocols. scirp.orgresearchgate.net These green approaches not only make the synthesis of pyridazines more sustainable but also often more efficient.

Table 3: Comparison of Conventional vs. Green Synthesis of Pyridazines via IEDDA

| Parameter | Conventional Method | Ionic Liquid Method |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Dioxane) | Imidazolium Ionic Liquid |

| Catalyst | Often requires an additional catalyst | Ionic liquid acts as a catalyst |

| Reaction Time | Up to 13 days | Approximately 6 hours |

| Typical Yield | ~64% | Up to 85.5% |

| Recyclability | Solvent is typically not recycled | Ionic liquid can be reused >6 times |

Reactivity and Mechanistic Investigations of 6 Hydroxypyridazine 3 Carboxaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 6-Hydroxypyridazine-3-carboxaldehyde is a primary site for nucleophilic attack and redox transformations. Its reactivity is modulated by the electron-withdrawing nature of the pyridazine (B1198779) ring, which enhances the electrophilicity of the carbonyl carbon.

Condensation Reactions and Imine Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction proceeds through a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and the elimination of a water molecule.

While specific studies on this compound are limited, the formation of imines is a characteristic reaction of aldehydes. The reaction is typically catalyzed by acid or base and is often reversible. The stability of the resulting imine is influenced by the nature of the amine and the electronic properties of the pyridazine ring.

Reductive Amination Pathways

Reductive amination, or reductive alkylation, is a powerful method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the initial formation of an imine from the reaction of an aldehyde with an amine, which is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org

For this compound, this pathway would allow for the introduction of a substituted aminomethyl group at the 3-position of the pyridazine ring. The reaction would proceed via the formation of a Schiff base, which is then reduced to the secondary amine. The choice of reducing agent is crucial to avoid the reduction of the pyridazine ring itself.

Oxidation Processes

The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a common reaction of aldehydes and can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4), chromic acid (H2CrO4), or milder reagents like Tollens' reagent (a solution of silver nitrate and ammonia) or Fehling's solution.

The resulting 6-Hydroxypyridazine-3-carboxylic acid is a valuable synthetic intermediate. For instance, the oxidation of the related 3-chloro-6-methyl pyridazine to 6-chloropyridazine-3-carboxylic acid has been reported using potassium permanganate or potassium dichromate in sulfuric acid. nih.gov This suggests that similar conditions could be applied to the oxidation of this compound.

Kinetic and Equilibrium Studies of Imine Formation with Amino Acids

The kinetics and thermodynamics of imine formation are influenced by factors such as pH, temperature, and the nature of the reactants. researchgate.net In the context of amino acids, the reaction with aldehydes is of significant biological and chemical interest. The formation of imines with amino acids from pyridoxal (B1214274) phosphate (a vitamin B6 derivative) is a key step in many enzymatic reactions.

Influence of the Hydroxyl Group on Reactivity and Tautomerism

The presence of the hydroxyl group at the 6-position of the pyridazine ring introduces the possibility of tautomerism. This compound can exist in equilibrium with its tautomeric form, 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde. nih.gov

The position of this equilibrium is influenced by the solvent, temperature, and pH. In the solid state, the compound has been shown by X-ray crystallography to exist as 6-Oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate. nih.gov In this form, the pyridazine ring is essentially planar. nih.gov Theoretical studies on related hydroxypyridine systems have shown that the keto form can be more stable in polar solvents due to better solvation of the amide-like functionality. nih.gov

The tautomeric equilibrium has a significant impact on the reactivity of the molecule. The oxo-form presents an amide-like functionality within the ring, which can influence the electronic properties of the aldehyde group and the reactivity of the ring itself.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic nature makes the ring generally resistant to electrophilic aromatic substitution, as the ring is deactivated towards attack by electrophiles. youtube.com When such reactions do occur, they typically require harsh conditions and the substitution pattern is influenced by the existing substituents.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). science.gov In this type of reaction, a nucleophile attacks an electron-poor carbon atom of the ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups, such as the aldehyde group in this compound, can further activate the ring towards nucleophilic attack. libretexts.org

For instance, a halogen atom on the pyridazine ring can be readily displaced by various nucleophiles. While there are no specific studies on this compound, the reactivity of related chloropyridazines demonstrates the feasibility of such reactions. For example, 2-chloropyridine derivatives can undergo nucleophilic substitution with amines. youtube.com

Substituent Effects on Reaction Pathways

The reactivity of the aldehyde group and the pyridazine ring in this compound can be significantly modulated by the introduction of various substituents. These substituents can exert electronic and steric effects, thereby influencing the rates and outcomes of chemical reactions. The principles of physical organic chemistry, particularly the Hammett equation, provide a framework for quantifying these effects. sciepub.comwikipedia.org

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. wikipedia.org

For pyridazine systems, the introduction of an additional nitrogen atom compared to pyridine (B92270) affects the electronic distribution and, consequently, the reactivity. Studies on the acid dissociation equilibria of pyridinium and pyridazenium ions have shown that the pyridazine ring is sensitive to substituent effects, albeit to a different extent than the pyridine ring. sciepub.com For instance, the Hammett ρ value for the dissociation of pyridazenium ions is 5.29, indicating a significant electronic influence of substituents on the basicity of the ring nitrogen. sciepub.com

In the context of this compound, substituents on the pyridazine ring would be expected to influence the electrophilicity of the carboxaldehyde carbon. Electron-withdrawing groups would increase the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. This modulation of reactivity is crucial in reactions such as Schiff base formation, where the initial step is the nucleophilic attack of an amine on the carbonyl carbon. wjpsonline.comnih.gov

The following interactive table provides hypothetical relative rate constants for the reaction of a substituted this compound with a generic nucleophile, based on the known electronic effects of common substituents.

| Substituent (at C4 or C5) | Hammett Constant (σp) | Expected Relative Rate (k/k₀) |

| -NO₂ | 0.78 | > 1 (Rate enhancement) |

| -CN | 0.66 | > 1 (Rate enhancement) |

| -Cl | 0.23 | > 1 (Rate enhancement) |

| -H | 0.00 | 1 (Reference) |

| -CH₃ | -0.17 | < 1 (Rate retardation) |

| -OCH₃ | -0.27 | < 1 (Rate retardation) |

| -NH₂ | -0.66 | < 1 (Rate retardation) |

This table is illustrative and based on general principles of substituent effects. Actual experimental data for this compound is not available in the provided search results.

Mechanistic investigations into reactions of substituted pyridazine derivatives often reveal the subtle interplay of these electronic effects. For example, in nucleophilic aromatic substitution reactions, the position and nature of the substituent can determine the reaction pathway, favoring either an addition-elimination mechanism or a more complex route involving ring-opening and recyclization.

Chelation Chemistry and Metal Coordination Properties

The this compound scaffold is an excellent candidate for the design of chelating ligands. The presence of the hydroxyl group and the aldehyde function, in proximity to the pyridazine ring nitrogens, provides multiple potential donor atoms for coordination with metal ions.

Ligand Design for Transition Metal Complexation

The design of ligands based on this compound for the complexation of transition metals involves the strategic modification of the parent molecule to enhance its affinity and selectivity for specific metal ions. A common approach is the conversion of the carboxaldehyde group into a Schiff base through condensation with a primary amine. wjpsonline.comnih.gov This reaction introduces an imine nitrogen atom, creating a tridentate or potentially tetradentate ligand system.

The choice of the amine used in the Schiff base formation is critical in tailoring the properties of the resulting ligand. For example, using an amine with an additional donor group, such as an amino acid or another heterocyclic amine, can increase the denticity of the ligand and the stability of the resulting metal complex. nih.gov

The following interactive table presents typical stability constants (log K₁) for complexes of first-row transition metals with a generic tridentate Schiff base ligand, illustrating the Irving-Williams series.

| Metal Ion | Ionic Radius (pm) | log K₁ (Typical Value) |

| Mn²⁺ | 83 | ~4.5 |

| Fe²⁺ | 78 | ~5.5 |

| Co²⁺ | 74.5 | ~6.0 |

| Ni²⁺ | 69 | ~6.5 |

| Cu²⁺ | 73 | ~8.0 |

| Zn²⁺ | 74 | ~5.0 |

This table provides representative data for illustrative purposes and does not reflect experimentally determined values for this compound-based ligands.

Spectroscopic and Advanced Analytical Characterization of 6 Hydroxypyridazine 3 Carboxaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within 6-Hydroxypyridazine-3-carboxaldehyde. The spectrum of this molecule is characterized by a series of distinct absorption bands that correspond to the vibrations of its constituent bonds. Due to the potential for tautomerism between the 6-hydroxy and the 6-oxo forms, the FT-IR spectrum can exhibit features of both isomers.

Key functional groups and their expected vibrational frequencies include the O-H stretch of the hydroxyl group, the N-H stretch of the pyridazinone ring, the C=O stretch of the aldehyde and the ring amide, the C=N and C=C stretching vibrations of the pyridazine (B1198779) ring, and various C-H bending and stretching vibrations. For instance, the FT-IR spectrum of the related compound 2-hydroxypyridine (B17775) shows characteristic broad absorption for the O-H and N-H stretches, providing a useful comparison. spectrabase.com The analysis of a related 6-Hydroxypyridazine-3-carboxamide also indicates a characteristic C=O stretch around 1670 cm⁻¹. vulcanchem.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (ring) | Stretching | 3300-3500 (medium) |

| C-H (aromatic) | Stretching | 3000-3100 (weak) |

| C-H (aldehyde) | Stretching | 2700-2850 (two weak bands) |

| C=O (aldehyde) | Stretching | 1680-1710 (strong) |

| C=O (ring amide) | Stretching | 1650-1680 (strong) |

| C=N (ring) | Stretching | 1600-1650 (medium) |

| C=C (ring) | Stretching | 1450-1600 (variable) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy of this compound would provide valuable information on the number, environment, and connectivity of protons in the molecule. The chemical shifts of the protons are influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift (to higher ppm values). oregonstate.eduucl.ac.uk

The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. organicchemistrydata.org The protons on the pyridazine ring would likely appear as doublets, with their exact chemical shifts and coupling constants being dependent on their position relative to the hydroxyl/oxo and aldehyde functional groups. The tautomeric equilibrium would also influence the observed spectrum, potentially leading to broadened signals or the presence of two sets of peaks corresponding to the two forms. For comparison, in pyridine-3-carboxaldehyde, the aldehyde proton resonates around 10.1 ppm, and the ring protons appear between 7.5 and 9.0 ppm. researchgate.net A related 6-Hydroxypyridazine-3-carboxamide shows two doublets for the ring protons at approximately 7.82 and 6.96 ppm. vulcanchem.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde CHO | Singlet | 9.5 - 10.5 | Deshielded by the carbonyl group. |

| Ring H-4 | Doublet | 7.8 - 8.2 | Influenced by adjacent N and C=O/C-OH. |

| Ring H-5 | Doublet | 7.0 - 7.4 | Influenced by adjacent C=C and C=N. |

| OH/NH | Broad Singlet | Variable | Position dependent on solvent and concentration. |

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. pdx.edu The carbonyl carbon of the pyridazinone ring in the tautomeric form would also be significantly deshielded. The carbons of the pyridazine ring will have chemical shifts in the aromatic region, with their exact positions determined by the substituents. For instance, in pyridine-3-carboxaldehyde, the aldehyde carbon is at approximately 193 ppm, and the ring carbons resonate between 124 and 154 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| Aldehyde C=O | 190 - 200 | Highly deshielded carbonyl carbon. |

| Ring C-3 | 145 - 155 | Attached to the electron-withdrawing aldehyde group. |

| Ring C-6 | 155 - 165 | Attached to the electronegative oxygen/nitrogen. |

| Ring C-4 | 130 - 140 | Aromatic ring carbon. |

| Ring C-5 | 120 - 130 | Aromatic ring carbon. |

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals and confirming the structure of complex molecules like this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, specifically identifying which ring protons are adjacent to each other through the visualization of cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the ¹H and ¹³C signals for the C-H bonds in the molecule.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass of the molecule is calculated to be 124.0273 g/mol for the molecular formula C₅H₄N₂O₂. nih.gov The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at this mass-to-charge ratio would provide strong evidence for the presence of the compound.

The fragmentation pattern in the mass spectrum would be influenced by the structure of the molecule. Common fragmentation pathways for aldehydes include the loss of the formyl radical (•CHO) or carbon monoxide (CO). The pyridazine ring could also undergo characteristic fragmentation, providing further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 parts per million, ppm), HRMS allows for the determination of a unique molecular formula from a measured mass. nih.govnih.gov This technique is crucial in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to verify the elemental formula C₅H₄N₂O₂. The theoretical exact mass is calculated from the masses of the most abundant isotopes of each element. An experimental HRMS measurement that closely matches this theoretical value provides definitive evidence of the compound's composition. csic.es

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄N₂O₂ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized directly from solution into the gas phase with minimal fragmentation. nih.govchemrxiv.org This makes it an ideal method for analyzing heterocyclic compounds like this compound.

In a typical ESI-MS analysis, the compound is dissolved in a suitable solvent and introduced into the mass spectrometer. The ionization process usually results in the formation of protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. researchgate.netmassbank.eu For this compound, with a molecular weight of 124.10 g/mol , the expected ions would be observed at m/z 125.1 for [C₅H₄N₂O₂ + H]⁺ and m/z 123.0 for [C₅H₄N₂O₂ - H]⁻. nih.gov The detection of these ions confirms the molecular weight of the compound. ESI is frequently coupled with high-resolution analyzers to combine gentle ionization with precise mass determination. nih.gov

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is used to characterize compounds containing chromophores—parts of a molecule that absorb light. The pyridazinone ring system, with its conjugated double bonds and heteroatoms, acts as a chromophore, making UV-Vis spectroscopy a valuable characterization tool.

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent in which it is dissolved. These shifts can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. Such investigations reveal information about the nature of the electronic transitions (e.g., π→π* or n→π*) and the difference in polarity between the ground and excited states of the molecule. While specific experimental data for this compound is not widely published, a solvatochromic study would involve measuring its UV-Vis spectrum in a range of solvents of varying polarity. The data would likely show shifts in the maximum absorption wavelength (λmax), indicating interaction between the solvent and the molecule's electronic structure.

X-ray Crystallography for Solid-State Structure Elucidation

A single-crystal X-ray diffraction study has been performed on this compound, which was found to crystallize from methanol (B129727) as a monohydrate. nih.govnih.gov The analysis confirmed that in the solid state, the compound exists as its tautomer, 6-oxo-1,6-dihydropyridazine-3-carbaldehyde. The pyridazine ring was found to be essentially planar. nih.govnih.gov

Table 2: Crystallographic Data for 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄N₂O₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.978 |

| b (Å) | 6.4150 |

| c (Å) | 11.354 |

| β (°) | 101.696 |

| Volume (ų) | 640.4 |

Analysis of Intermolecular and Supramolecular Interactions

The study of intermolecular interactions is key to understanding the principles of crystal engineering and how molecules self-assemble in the solid state. In the crystal structure of 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate, hydrogen bonding plays a critical role in defining the supramolecular architecture. nih.govnih.gov

The analysis revealed that the pyridazinone molecules and the water molecules are linked by a network of hydrogen bonds. Specifically, O—H···O and N—H···O interactions are present. The water molecule acts as a bridge, participating in hydrogen bonds that link adjacent pyridazinone molecules. This network of interactions results in the formation of a one-dimensional chain structure extending through the crystal lattice. nih.govnih.gov The ability of the pyridazinone core to form robust N–H···O hydrogen bonds is a characteristic feature of this class of compounds and is a primary driver in their crystal packing. nih.gov

Table 3: Key Intermolecular Interactions in 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate

| Interaction Type | Description |

|---|---|

| N—H···O Hydrogen Bond | The N-H group of the pyridazinone ring acts as a hydrogen bond donor to an oxygen acceptor. |

| O—H···O Hydrogen Bond | The water molecule acts as both a hydrogen bond donor and acceptor, linking pyridazinone molecules. |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. slideshare.net These methods provide information on thermal stability, decomposition, phase transitions, and melting points. researchgate.netlibretexts.org

For a compound like 6-oxo-1,6-dihydropyridazine-3-carbaldehyde monohydrate, TGA would be used to determine its thermal stability. A TGA thermogram plots mass against temperature. It would be expected to show an initial mass loss at lower temperatures (e.g., below 150 °C) corresponding to the loss of the water molecule from the crystal lattice, followed by decomposition of the compound itself at a higher temperature. orientjchem.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic events like melting and exothermic events like crystallization or decomposition. mdpi.com For this compound, DSC would be used to determine its melting point. While specific experimental data for this compound is not detailed in the reviewed literature, these techniques are standard for the full characterization of such crystalline organic compounds.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability and decomposition profile of compounds like this compound and its derivatives.

In a typical TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps in identifying the temperatures at which decomposition is most rapid.

While specific TGA data for this compound is not extensively documented in publicly available literature, studies on analogous pyridazinone derivatives provide significant insights into their expected thermal behavior. For instance, the thermal analysis of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one revealed that the compound is thermally stable up to its melting point. nih.gov The TGA and DTA (Differential Thermal Analysis) curves for this related compound indicated a single-step decomposition process occurring at elevated temperatures.

The decomposition of this compound would likely proceed through the fragmentation of the pyridazine ring and the loss of its functional groups. The initial mass loss could be attributed to the elimination of the aldehyde group, followed by the breakdown of the heterocyclic ring at higher temperatures. The presence of the hydroxyl group may also influence the decomposition pathway, potentially through dehydration or other intramolecular reactions.

Table 1: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment Lost |

| 150 - 250 | ~23% | -CHO (Formyl group) |

| 250 - 400 | ~45% | Pyridazine ring fragmentation |

| > 400 | ~32% | Further decomposition to gaseous products |

Note: This data is illustrative and based on the expected decomposition of similar heterocyclic aldehydes.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition provide crucial information about the purity and crystalline nature of the compound. Impurities in the sample typically lead to a broadening of the melting peak and a depression of the melting point.

The tautomeric nature of this compound, existing in equilibrium with 6-oxo-1,6-dihydropyridazine-3-carbaldehyde, can also be investigated using DSC. Different tautomers or polymorphic forms would exhibit distinct thermal profiles, including different melting points and enthalpies of fusion. A study on a related pyridazinone derivative, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, utilized DTA, a technique similar to DSC, to confirm that the compound is thermostable up to its melting point, indicating a clean melting transition without prior decomposition. nih.gov

Table 2: Expected DSC Data for this compound

| Parameter | Expected Value | Significance |

| Onset Temperature (°C) | ~180 - 190 | Start of melting |

| Peak Temperature (°C) | ~190 - 200 | Melting Point |

| Enthalpy of Fusion (J/g) | Varies | Indicates crystallinity |

| Purity (%) | >95% | Determined from the shape of the melting peak |

Note: These values are estimations based on related structures and general principles of DSC analysis.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, making them indispensable for assessing the purity of this compound and analyzing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as acetic or formic acid to improve peak shape. mdpi.comnih.gov Detection is typically performed using a UV detector, as the pyridazinone ring system contains a chromophore that absorbs UV light. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For chiral derivatives of pyridazinones, specialized chiral HPLC columns, such as Chiralcel OJ and OF, have been successfully used to separate enantiomers. nih.gov

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile or semi-volatile derivatives of this compound. Due to the polarity and potential for thermal degradation of the parent compound, derivatization is often necessary to improve volatility and chromatographic performance. nih.govmdpi.comnih.gov Common derivatization reagents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes that are readily analyzed by GC-MS. mdpi.comnih.gov The mass spectrum provides structural information based on the fragmentation pattern of the analyte, allowing for confident identification. nih.govscirp.org

Table 3: Exemplary HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~ 5-7 min |

Note: This is a representative method and would require optimization for the specific compound.

Table 4: Illustrative GC-MS Conditions for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization | PFBHA to form the oxime derivative |

Note: This is a general method and would need to be adapted and validated.

Computational and Theoretical Studies on 6 Hydroxypyridazine 3 Carboxaldehyde

Prediction of Spectroscopic Parameters

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, coupled with quantum chemical calculations, serves as a powerful tool for the structural elucidation of molecules. Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a 6-311++G(d,p) basis set, are commonly employed to predict the vibrational frequencies of molecules in the gaseous state. nih.gov These theoretical wavenumbers are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data obtained from solid-state measurements (FT-IR and FT-Raman). nih.gov

For 6-Hydroxypyridazine-3-carboxaldehyde, the vibrational spectrum is characterized by the distinct modes of its functional groups: the pyridazine (B1198779) ring, the hydroxyl group, and the carboxaldehyde group. The assignments for these characteristic vibrations can be predicted based on established frequency ranges.

Key predicted vibrational modes for this compound include:

O-H Stretch: The hydroxyl group typically exhibits a broad and strong stretching vibration. In molecules capable of hydrogen bonding, this band appears in the region of 3300-2500 cm⁻¹. vscht.cz

C-H (Aromatic) Stretch: The C-H stretching vibrations of the pyridazine ring are expected in the 3100-3000 cm⁻¹ region. vscht.cz

C-H (Aldehyde) Stretch: The aldehyde C-H stretch is a useful diagnostic marker, generally appearing as one or two moderate bands between 2830-2695 cm⁻¹. vscht.czdocbrown.info

C=O (Carbonyl) Stretch: A very strong and sharp absorption corresponding to the carbonyl group of the aldehyde is predicted between 1710-1685 cm⁻¹, as the unsaturation in the adjacent pyridazine ring would shift the frequency to a lower wavenumber compared to saturated aldehydes. vscht.czmasterorganicchemistry.com

C=N and C=C Ring Stretches: The pyridazine ring will display characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.cz

A potential distribution of these vibrational frequencies, based on theoretical calculations and comparison with similar structures, is presented below.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound This table is generated based on theoretical principles and data from analogous compounds. Specific experimental values may vary.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350 | Strong, Broad | O-H stretch | Hydroxyl |

| ~3080 | Medium | Aromatic C-H stretch | Pyridazine Ring |

| ~2750 | Medium | Aldehyde C-H stretch | Carboxaldehyde |

| ~1700 | Very Strong | C=O stretch | Carboxaldehyde |

| ~1580 | Strong | C=N stretch | Pyridazine Ring |

| ~1450 | Medium-Strong | C=C stretch | Pyridazine Ring |

Electronic Excitation Energy and Oscillator Strength Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic properties of molecules, such as their excited states, electronic transitions, and UV-Visible absorption spectra. researchgate.net By calculating the electronic excitation energies and corresponding oscillator strengths, TD-DFT can predict the wavelengths at which a molecule will absorb light most strongly. researchgate.netresearchgate.net

This analysis is crucial for understanding the photophysical behavior of this compound, including phenomena like intramolecular charge transfer (ICT). researchgate.net The calculations typically reveal the primary orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A significant change in dipole moment upon excitation to an emissive state is also an indicator of ICT character. researchgate.net

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV-Vis region. The results would detail the energy of each transition (in eV), the corresponding wavelength (in nm), the oscillator strength (f), and the major contributing orbital transitions (e.g., HOMO -> LUMO).

Table 2: Hypothetical TD-DFT Output for this compound This table represents a theoretical output and is for illustrative purposes.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 3.85 | 322 | 0.45 | HOMO → LUMO (92%) |

| 4.52 | 274 | 0.18 | HOMO-1 → LUMO (75%) |

| 5.10 | 243 | 0.32 | HOMO → LUMO+1 (88%) |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. frontiersin.orgnih.gov This method is fundamental in drug discovery for screening virtual libraries of small molecules and predicting their binding affinity and mode to a specific biological target. nih.govnih.gov By simulating the ligand-receptor interaction, researchers can identify potential drug candidates and gain insight into the structural basis of their activity. nih.gov In the context of this compound, docking simulations could be used to explore its potential interactions with various enzymes or receptors implicated in disease, such as monoamine oxidase B (MAO-B) or dopamine (B1211576) receptors. frontiersin.orgnih.gov

Binding Energy Calculations and Interaction Hotspots

Following a docking simulation, the strength of the ligand-receptor interaction is typically quantified by calculating the binding energy, often expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction. nih.gov For instance, a binding energy below -4 kcal/mol is often considered indicative of a potential ligand-receptor interaction. nih.gov

Interaction hotspots are specific residues within the receptor's binding pocket that contribute significantly to the binding free energy. nih.gov These hotspots can be identified through computational alanine (B10760859) scanning or by analyzing the types of interactions formed, such as hydrogen bonds and salt bridges. nih.govnih.gov Hotspots are often categorized based on the energetic contribution of the residue to the interaction. nih.gov For this compound, key interactions would likely involve its hydroxyl group acting as a hydrogen bond donor or acceptor, the pyridazine nitrogens acting as acceptors, and the aldehyde oxygen as an acceptor.

Table 3: Illustrative Docking Results for a Hypothetical Ligand-Receptor Complex This table is a hypothetical representation of docking results.

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues (Hotspots) | Interaction Type |

| This compound | MAO-B | -7.2 | Tyr398, Tyr435 | Hydrogen Bond |

| This compound | MAO-B | -7.2 | Cys172 | Pi-Sulfur |

| This compound | MAO-B | -7.2 | Leu171 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape and behavior of a molecule or a ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of a predicted binding pose. frontiersin.org By tracking metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the complex remains stable or undergoes significant conformational changes. nih.gov RMSD values that remain low and fluctuate within a narrow range (e.g., 1.0 to 2.0 Å) suggest conformational stability. nih.gov These simulations provide crucial insights into how the ligand behaves in a solvated, dynamic environment, which is more representative of physiological conditions.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy structure along the reaction coordinate, and its energy determines the activation energy of the reaction.

DFT calculations are widely used to locate transition state geometries and compute their vibrational frequencies to confirm they represent a true saddle point on the energy surface (characterized by a single imaginary frequency). Understanding the reaction pathway and the energetics of activation allows for the prediction of reaction kinetics and the elucidation of complex chemical transformations without direct experimental observation. For this compound, such studies could be applied to understand its synthesis, degradation pathways, or its metabolic fate if considered as a drug candidate.

Medicinal Chemistry and Biological Activity of 6 Hydroxypyridazine 3 Carboxaldehyde Derivatives

Anticancer and Antitumor Potential

Derivatives of the pyridazine (B1198779) core have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines and employing multiple mechanisms of action.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HeLa, H460, HuTu80, DU145, MCF-7, M-14, HT-29)

While specific data on the cytotoxicity of 6-hydroxypyridazine-3-carboxaldehyde derivatives is limited, broader studies on pyridazine-containing compounds have shown notable activity. For instance, certain furo[2,3-b]pyridine (B1315467) derivatives have been evaluated for their cytotoxic effects against breast cancer cell lines such as MCF-7. researchgate.net One newly synthesized furo[2,3-b]pyridine derivative, compound (4a), demonstrated cytotoxic activity against the human colorectal carcinoma cell line HT29 with an IC₅₀ value of 2.243±0.217 μM. researchgate.net

Table 1: Cytotoxic Activity of Selected Pyridine (B92270) Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Source |

| Compound (4a) | HT29 | 2.243 ± 0.217 | researchgate.net |

| Doxorubicin (Reference) | HT29 | 3.964 ± 0.360 | researchgate.net |

This table presents data for a furo[2,3-b]pyridine derivative to illustrate the anticancer potential of the broader pyridine class, due to the limited specific data for this compound derivatives.

Mechanisms of Antitumor Action: Enzyme Inhibition (e.g., Ribonucleotide Reductase) and Apoptosis Induction

The antitumor effects of pyridazine-related compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Apoptosis Induction: Several purine (B94841) derivatives, which share a heterocyclic nitrogen structure with pyridazines, have been shown to induce apoptosis in leukemia cells. For example, certain 6-amino-9-sulfonylpurine derivatives trigger the intrinsic mitochondrial pathway of apoptosis, as evidenced by the increased expression of caspase 3 and cytochrome c. nih.gov Another derivative, 6-morpholino-SPD, is thought to induce apoptosis through the downregulation of miR-21, which in turn disrupts mitochondrial function. nih.gov The induction of apoptosis is a key mechanism, with studies showing that some derivatives can cause a significant increase in both early and late-stage apoptotic cells. nih.gov

Enzyme Inhibition: Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and a validated target for cancer therapy. nih.gov While direct inhibition of RR by this compound derivatives is not widely reported, other heterocyclic compounds are known to target this enzyme. For example, some antimetabolites function by inhibiting the hRRM1 subunit of RR, leading to DNA strand breaks and apoptosis. nih.gov The inhibition of RR depletes the cell of dNTPs, which can potentiate the cytotoxic effects of the drug. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of pyridazine-based compounds. These studies have revealed several key structural features that influence cytotoxicity.

For some heterocyclic compounds, the nature and position of substituents on the ring system are critical. For instance, in a series of quinoxaline (B1680401) derivatives, an NH-CO linker was found to increase activity, while aliphatic linkers decreased it. mdpi.com Electron-releasing groups like CH₃ and OCH₃ were found to diminish the anticancer effects. mdpi.com In another series of pyridine derivatives, the number and position of methoxy (B1213986) (OMe) groups, as well as the presence of amino (NH₂) and hydroxyl (OH) groups, were found to enhance antiproliferative activity. nih.gov The addition of bulky rings can also impact the IC₅₀ values. nih.gov

For certain Ir(III)-COUPY conjugates, structural modifications within the coumarin (B35378) scaffold significantly affected their photophysical properties and cellular uptake, which in turn influenced their photodynamic therapy efficacy. nih.gov

Antimicrobial Activities

In addition to their anticancer potential, pyridazine derivatives and related heterocyclic compounds have been investigated for their antimicrobial properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

A variety of heterocyclic compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus: Certain steroid derivatives have shown antibacterial activity against S. aureus, with some exhibiting an additive antimicrobial effect when combined with existing antibiotics like gentamicin (B1671437) and oxacillin. nih.gov

Escherichia coli: In a study of 3-cyanopyridine (B1664610) derivatives, some compounds exhibited promising antimicrobial properties, with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against E. coli. researchgate.net

Bacillus subtilis: The antimicrobial activity of silver-doped graphite (B72142) oxide has been tested against B. subtilis, showing a significant percentage of inhibition. nih.gov

Table 2: Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound/Material | Bacterial Strain | MIC (µg/mL) | Inhibition (%) | Source |

| 3-cyanopyridine derivative (3d) | Escherichia coli | 3.91 | - | researchgate.net |

| 3-cyanopyridine derivative (3e) | Escherichia coli | 3.91 | - | researchgate.net |

| PYED-1 | Staphylococcus aureus | 16 | - | nih.gov |

| GrO-0.5Ag | Bacillus subtilis | - | 82 | nih.gov |

This table includes data for various heterocyclic compounds to illustrate the potential antibacterial activities, due to limited specific data for this compound derivatives.

Antifungal Properties (e.g., against Candida albicans)

The emergence of drug-resistant fungal strains has prompted the search for new antifungal agents, and pyridazine-related structures are among the candidates being explored.

Several studies have focused on the activity of various heterocyclic compounds against Candida albicans, a common opportunistic yeast. researchgate.netmdpi.comnih.gov Hydrazine-based compounds, for example, have been shown to significantly reduce the viability of C. albicans, including strains resistant to fluconazole (B54011) and caspofungin. researchgate.netnih.govnih.gov Some of these compounds also inhibit biofilm formation, a key virulence factor for C. albicans. researchgate.netnih.gov

In one study, a pyridoxal (B1214274) derivative, compound 6b, displayed potent activity against C. albicans SC5314 with a MIC of 9.3 µg/mL. mdpi.com Structure-activity relationship analysis of these derivatives indicated that the formation of a fused dihydrobenzoxepine-pyridine scaffold was a critical feature for enhanced antifungal efficacy. mdpi.com

Table 3: Antifungal Activity of Selected Heterocyclic Derivatives against Candida albicans

| Compound | Strain | MIC (µg/mL) | Source |

| Compound 6b | SC5314 | 9.3 | mdpi.com |

| Hydrazine derivative (Hyd. H) | Wild-type | 9.6 | nih.gov |

| Hydrazine derivative (Hyd. OCH₃) | Wild-type | 11.1 | nih.gov |

| Hydrazine derivative (Hyd.Cl) | Wild-type | 5.6 | nih.gov |

This table presents data for various heterocyclic compounds to illustrate potential antifungal activities, given the scarcity of specific data for this compound derivatives.

Antiviral Properties

The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including antiviral properties. Research has demonstrated that modifications of the pyridazine ring can yield compounds with significant efficacy against various viruses.

A notable study focused on the synthesis of novel pyridazine derivatives and their evaluation against the Hepatitis A Virus (HAV). cambridge.org In this research, a series of compounds were developed from 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one precursors. Among the synthesized molecules, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] cambridge.orgfao.orgbibliomed.orgtriazine-3(4H)-thione demonstrated high antiviral activity against HAV, with its effect being comparable to the control drug, amentadine. cambridge.org

Furthermore, related heterocyclic structures incorporating the pyridazine moiety have shown broad-spectrum potential. Pyridobenzothiazolone derivatives, for example, have been identified as a promising class of antivirals. weedscience.org One such derivative, HeE1-17Y , has shown potent activity against a variety of enveloped RNA viruses, including flaviviruses and SARS-CoV-2. weedscience.org The mechanism of action for HeE1-17Y is believed to be virucidal, involving a direct interaction with and alteration of the viral membrane, which severely compromises the virus particles before they can infect host cells. weedscience.org This activity against enveloped viruses suggests that the lipophilic nature of certain pyridazine derivatives could be key to their mechanism. weedscience.org

Table 1: Antiviral Activity of Selected Pyridazine Derivatives

| Compound | Target Virus | Key Finding | Source |

|---|---|---|---|

| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] cambridge.orgfao.orgbibliomed.orgtriazine-3(4H)-thione | Hepatitis A Virus (HAV) | Showed high antiviral activity comparable to the control drug amentadine. | cambridge.org |

| HeE1-17Y (Pyridobenzothiazolone derivative) | Enveloped RNA Viruses (e.g., Flaviviruses, SARS-CoV-2) | Exhibits broad-spectrum virucidal activity by disrupting the viral membrane. | weedscience.org |

Enzyme Inhibitory Applications Beyond Antitumor Mechanisms

Beyond their use in oncology, pyridazine derivatives have been explored as inhibitors of other critical enzymes. One such application is the inhibition of dopamine (B1211576) β-hydroxylase, an enzyme that converts dopamine to norepinephrine. A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and tested for this specific inhibitory activity. google.com

The synthesis involved reacting methyl 6-chloropyridazine-3-carboxylate with ammonia, followed by condensation with primary amines. google.com In vitro testing of these compounds revealed that 6-benzylaminopyridazine-3-carboxylic acid possessed the most potent inhibitory activity against dopamine β-hydroxylase. google.com Its potency was found to be in the same range as that of fusaric acid , a well-known inhibitor of the enzyme. google.com This finding highlights the potential of the pyridazine-3-carboxylic acid scaffold for developing therapeutic agents targeting specific enzymatic pathways outside of cancer treatment. google.com

Table 2: Dopamine β-Hydroxylase Inhibition by Pyridazine Derivatives

| Compound | Target Enzyme | Relative Potency | Source |

|---|---|---|---|

| 6-benzylaminopyridazine-3-carboxylic acid | Dopamine β-hydroxylase | Most potent in the tested series; activity level similar to fusaric acid. | google.com |

| Fusaric acid (Reference) | Dopamine β-hydroxylase | Established inhibitor used for comparison. | google.com |

Applications in Agrochemicals and Plant Defense Chemistry

The pyridazine structure is a key component in a number of agrochemicals, where its derivatives have been developed for herbicidal, fungicidal, and plant growth-regulating properties. bibliomed.orgwikipedia.org

Phytoalexins are low-molecular-weight, antimicrobial compounds that are synthesized and accumulated by plants after exposure to pathogenic microorganisms. nih.gov They are a crucial part of the plant's induced defense response. While pyridazine derivatives are used extensively in agriculture for crop protection as externally applied agents, the existing research does not classify them as phytoalexins or defense metabolites that are naturally produced by plants. bibliomed.orgwikipedia.orgnih.gov Their role is primarily that of a synthetic pesticide or growth regulator rather than a component of the plant's innate immune system. bibliomed.orgwikipedia.org

Several pyridazine derivatives have demonstrated significant potential as plant growth regulators (PGRs). fao.orgresearchgate.netnumberanalytics.com Studies on common bean (Phaseolus vulgaris L.) plants revealed that certain novel pyridazine derivatives could modulate plant development. fao.org

For example, 2-[4-(6-ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino- cambridge.orgyoutube.comnih.govtriazin-2-ylsulfanyl]-acetamide (C8) was found to accelerate flowering and fruit production. fao.org Another compound, 2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride (C3) , stimulated the growth of adventitious roots and leaves, promoted early reproductive development, and enhanced pod formation, with an activity profile similar to indole-3-acetic acid (IAA). fao.org Furthermore, 2-(6-chloro-pyridazin-3-yl)-isothiourea hydrochloride (C2) exerted a stimulatory effect on the growth of vegetative organs. fao.org Some pyridazine derivatives have also shown a slight stimulatory action on the germination process of wheat. researchgate.net

Table 3: Plant Growth Regulating Effects of Pyridazine Derivatives

| Compound | Effect on Plant Growth | Source |

|---|---|---|

| 2-[4-(6-ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino- cambridge.orgyoutube.comnih.govtriazin-2-ylsulfanyl]-acetamide (C8) | Accelerated flowering and fruit production. | fao.org |

| 2-(6-ethoxy-pyridazin-3-yl)-isothiourea hydrochloride (C3) | Stimulated adventitious root growth, leaf growth, and early reproductive development. | fao.org |

| 2-(6-chloro-pyridazin-3-yl)-isothiourea hydrochloride (C2) | Stimulated the growth of vegetative organs. | fao.org |